Product packaging for Methyl 2-chloro-5-hydroxy-4-methylbenzoate(Cat. No.:CAS No. 2007917-41-9)

Methyl 2-chloro-5-hydroxy-4-methylbenzoate

Cat. No.: B2436805
CAS No.: 2007917-41-9
M. Wt: 200.62
InChI Key: FURJLGIUPNJXMB-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-hydroxy-4-methylbenzoate ( 2007917-41-9) is a high-purity benzoic acid ester derivative supplied for research and development purposes. This compound is characterized by its molecular formula of C 9 H 9 ClO 3 and a molecular weight of 200.62 g/mol . It is presented with a typical purity of ≥98% and should be stored sealed in a dry environment, with some suppliers recommending storage at 2-8°C . Researchers are advised to handle this material with care, as it carries the hazard statements H315, H319, and H335, indicating it may cause skin and eye irritation and specific target organ toxicity upon inhalation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist and, in case of contact with eyes, rinsing cautiously with water for several minutes . This multifunctional aromatic ester serves as a valuable synthetic intermediate and building block in organic synthesis. Its structure, featuring chloro, hydroxy, and methyl substituents on the benzoate ring, makes it a versatile precursor for further chemical transformations and for the development of more complex molecules in fields such as medicinal chemistry and agrochemical research. It is strictly for research and further manufacturing applications and is not intended for diagnostic or therapeutic uses .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClO3 B2436805 Methyl 2-chloro-5-hydroxy-4-methylbenzoate CAS No. 2007917-41-9

Properties

IUPAC Name

methyl 2-chloro-5-hydroxy-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURJLGIUPNJXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 2 Chloro 5 Hydroxy 4 Methylbenzoate

Classical and Conventional Synthesis Approaches

Traditional methods for synthesizing polysubstituted aromatic compounds like Methyl 2-chloro-5-hydroxy-4-methylbenzoate rely on a foundation of well-established organic reactions. These approaches often involve sequential functional group manipulations on a precursor molecule.

Esterification Reactions in Benzoate (B1203000) Synthesis

The formation of the methyl ester group in this compound is typically achieved through the esterification of the corresponding carboxylic acid, 2-chloro-5-hydroxy-4-methylbenzoic acid. The Fischer-Speier esterification is a common and direct method for this transformation. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). tcu.eduyoutube.com A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol. tcu.edu

The reaction is reversible, and to drive the equilibrium towards the product side, strategies such as using a large excess of methanol or removing the water formed during the reaction are employed. tcu.edu Microwave-assisted heating has also been explored to accelerate the esterification process, significantly reducing reaction times compared to conventional heating methods. researchgate.net

Regioselective Halogenation Strategies

The introduction of a chlorine atom at a specific position on the aromatic ring is a critical step that significantly influences the properties of the final compound. Electrophilic aromatic substitution is the primary mechanism for the chlorination of phenol (B47542) derivatives. However, controlling the regioselectivity to obtain the desired isomer can be challenging, as electrophilic attack can occur at multiple positions on the activated ring. rsc.org

For phenols, chlorination typically yields a mixture of ortho and para isomers. rsc.orgscientificupdate.com To achieve regioselectivity, various strategies have been developed. The choice of chlorinating agent, solvent, and the presence of directing groups on the aromatic ring play a crucial role. For instance, sulfuryl chloride in the presence of a Lewis acid like aluminum chloride is a common reagent for chlorinating phenols. researchgate.net The use of bulky catalysts or directing groups can favor the formation of one isomer over another. rsc.orgacs.org For example, certain thiourea-based catalysts have been shown to direct chlorination to the ortho position of phenols. scientificupdate.comfao.org

Hydroxylation and Methylation Techniques for Aromatic Functionalization

The hydroxyl and methyl groups on the benzene (B151609) ring are key functionalities. Hydroxylation of aromatic compounds can be achieved through various methods, including electrophilic aromatic substitution and oxidation reactions. jove.comorganic-chemistry.org Enzymatic hydroxylation, utilizing enzymes like cytochrome P450 monooxygenases, offers a highly selective method for introducing hydroxyl groups under mild conditions. researchgate.netresearchgate.net

Methylation of the aromatic ring can be accomplished through Friedel-Crafts alkylation, where a methyl halide reacts with the aromatic compound in the presence of a Lewis acid catalyst. Alternatively, the hydroxyl group of a phenol can be methylated to form a methoxy (B1213986) group.

Multi-step Synthetic Sequences from Precursors

The synthesis of this compound often involves a multi-step sequence starting from simpler, commercially available precursors. libretexts.orgresearchgate.net A plausible synthetic route could begin with a substituted toluene (B28343) or cresol, followed by a series of reactions to introduce the chloro, hydroxyl, and carboxyl functionalities in the correct positions.

For example, one could start with 4-methylphenol (p-cresol). The synthesis would then proceed through the following hypothetical steps:

Chlorination: Regioselective chlorination of p-cresol (B1678582) to introduce the chlorine atom at the ortho position to the hydroxyl group.

Carboxylation: Introduction of a carboxyl group, for instance, through the Kolbe-Schmitt reaction, where the phenoxide is treated with carbon dioxide under pressure.

Esterification: Conversion of the resulting carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.

The order of these steps is crucial to ensure the desired regiochemistry due to the directing effects of the existing substituents on the aromatic ring.

Advanced and Contemporary Synthetic Routes

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. These advanced routes often employ catalysts to achieve high yields and selectivity under milder reaction conditions.

Catalyst-Mediated Synthesis of this compound

Catalysis plays a pivotal role in the contemporary synthesis of functionalized aromatic compounds. Transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization are powerful tools for the selective introduction of substituents.

Palladium-catalyzed reactions, for instance, have been developed for the direct hydroxylation of aryl halides. organic-chemistry.org Similarly, copper-catalyzed methods are available for the synthesis of phenols from aryl halides. researchgate.net In the context of this compound synthesis, a catalyst could be employed for the regioselective chlorination step. For example, specific Lewis basic selenoether catalysts have been shown to promote ortho-selective chlorination of phenols. acs.org Furthermore, haloperoxidases can be used as biocatalysts for the selective halogenation of phenols. researchgate.net

The development of solid acid catalysts, such as those based on zirconium and titanium, offers a more environmentally friendly alternative to traditional mineral acids for esterification reactions. mdpi.com These catalysts can be easily separated from the reaction mixture and potentially reused.

Table of Reaction Parameters for Esterification of Benzoic Acid Derivatives

CatalystReactantsSolventTemperature (°C)Reaction Time (hr)Yield (%)Reference
Sulfuric Acid4-chloro-2-hydroxybenzoic acid, MethanolBenzeneReflux20~95 prepchem.com
Zr/Ti Solid AcidBenzoic Acid, MethanolNoneRefluxVariesUp to 95 mdpi.com
Tin (II) CompoundBenzoic Acid, Alcohols (C9 or C13)NoneDistillationNot specifiedHigh purity google.com

Table of Reagents for Regioselective Chlorination of Phenols

Chlorinating AgentCatalyst/ModeratorKey FeatureReference
Sulfuryl ChlorideTetrahydrothiopyran derivativesHigh para-selectivity researchgate.net
N-ChlorosuccinimideThiourea derivativesCatalyst-controlled ortho- or para-selectivity scientificupdate.com
Not SpecifiedLewis basic selenoetherHigh ortho-selectivity acs.org
Not SpecifiedPalladium acetateAuxiliary directed C-H chlorination rsc.org
Transition Metal Catalysis

No specific research findings on the use of transition metal catalysis for the synthesis of this compound were found in the reviewed literature.

Organocatalytic Approaches

No specific research findings on the use of organocatalytic approaches for the synthesis of this compound were found in the reviewed literature.

Green Chemistry Principles in this compound Synthesis

Atom Economy and Efficiency Metrics

No data regarding the atom economy or other efficiency metrics for the synthesis of this compound are available, as no specific synthetic routes have been published.

Solvent-Free or Reduced-Solvent Methodologies

There are no documented solvent-free or reduced-solvent methodologies for the synthesis of this compound in the scientific literature.

Waste Minimization and Sustainable Practices

Information on waste minimization and sustainable practices is contingent on the existence of an established synthetic process. As none has been found for this compound, this information is not available.

Chemo- and Regioselective Control in Synthesis

Achieving the specific substitution pattern of this compound would require precise chemo- and regioselective control. However, no published studies detailing the strategies to achieve such control for this particular molecule could be located.

Industrial Scale-Up Considerations and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of process parameters to ensure safety, efficiency, cost-effectiveness, and product quality. A primary focus of optimization lies in the chlorination step of the aromatic precursor, a critical reaction that dictates yield and purity.

Industrial methodologies for the chlorination of related aromatic compounds, such as methyl-4-methylbenzoate, often employ chlorine gas in the presence of a Lewis acid catalyst. google.com Key considerations for scaling up this process include catalyst selection, reaction condition control, and management of by-products.

Catalyst System Optimization: The choice of catalyst is paramount. While strong Lewis acids like aluminum chloride (AlCl₃) can be used, they often need to be present in stoichiometric amounts, leading to significant waste streams and complex workups. google.com A more efficient industrial approach involves using a catalytic amount of a weaker Lewis acid, such as ferric chloride (FeCl₃), in conjunction with a co-catalyst like iodine. google.com This combination allows the reaction to proceed at atmospheric pressure, avoiding the need for specialized high-pressure reactors and mitigating the risk of decomposition and undesired side reactions that occur under more vigorous conditions. google.com Optimizing the catalyst loading is crucial; for instance, using approximately 0.5 to 5 mole % of ferric chloride can effectively drive the reaction. google.com

Reaction Condition Control: Temperature and reaction time are critical variables that must be carefully controlled on an industrial scale. The chlorination reaction is exothermic, and inadequate heat dissipation can lead to temperature spikes, resulting in the formation of multiple chlorinated species and side-chain chlorinated by-products. google.com In a scaled-up process, the initial stages of chlorination may be conducted at a lower temperature (e.g., below 40°C) to maintain control. google.com As the reaction progresses and the reaction mixture's physical state changes (e.g., solids forming), the temperature may need to be increased (e.g., to 60°C) to ensure adequate mixing and reaction completion. google.com Continuous monitoring of the reaction progress via methods like gas chromatography (GC) is essential to determine the optimal reaction time and endpoint. google.com

By-product Management and Purification: A significant challenge in the industrial synthesis is the formation of isomeric and over-chlorinated by-products. For example, the chlorination of a precursor can yield various mono- and di-chlorinated isomers. google.com The process optimization must aim to maximize the selectivity towards the desired 2-chloro isomer. This is influenced by the catalyst system and reaction conditions. Following the reaction, the product mixture requires an efficient purification strategy, such as distillation or filtration, to isolate the target compound with high purity. google.com

The following table summarizes findings from a representative industrial chlorination process for a related benzoate compound, illustrating the parameters and outcomes.

ParameterValue / ObservationSource
Starting Material Methyl-4-methylbenzoate (M4MB) google.com
Catalyst Ferric Chloride (FeCl₃) google.com
Catalyst Loading 2.49 mole % google.com
Pressure Atmospheric google.com
Initial Temperature < 40°C google.com
Later Stage Temperature 60°C (due to solidification) google.com
Total Reaction Time 21.2 hours google.com
Conversion of M4MB 94% google.com
Primary Product Methyl-3-chloro-4-methylbenzoate google.com
Selectivity 98.2% for the primary product google.com
Observed By-products Dichlorinated methyl-4-methylbenzoates, side-chain chlorinated products google.com

Chemical Reactivity and Transformation Pathways of Methyl 2 Chloro 5 Hydroxy 4 Methylbenzoate

Electrophilic Aromatic Substitution Reactions

The aromatic ring of Methyl 2-chloro-5-hydroxy-4-methylbenzoate is substituted with four groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS). The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The methyl (-CH₃) group is also an activating ortho, para-director. Conversely, the chloro (-Cl) group is deactivating yet directs ortho and para, while the methyl ester (-COOCH₃) group is a deactivating, meta-director.

Halogenation of the Aromatic Ring

Aromatic compounds containing strongly activating groups, such as phenols, readily undergo halogenation, often without the need for a Lewis acid catalyst. wikipedia.org The reaction of phenols with bromine in aqueous solution can even lead to polybromination due to the high reactivity of the phenoxide ion formed in polar solvents. mlsu.ac.in

For this compound, halogenation is predicted to occur selectively at the C6 position, which is sterically accessible and electronically activated by both the hydroxyl and methyl groups.

Table 1: Predicted Outcome of Halogenation Reactions

Reagent Solvent Predicted Major Product
Br₂ CCl₄ or CS₂ Methyl 6-bromo-2-chloro-5-hydroxy-4-methylbenzoate
Cl₂ CH₂Cl₂ Methyl 2,6-dichloro-5-hydroxy-4-methylbenzoate

This data is predictive and based on the reactivity of analogous substituted phenols.

Nitration and Sulfonation Reactivity

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The active electrophile in nitration is the nitronium ion (NO₂⁺), typically generated from a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comkhanacademy.orgyoutube.com For highly activated rings like phenols, dilute nitric acid may be sufficient to achieve nitration, as concentrated acid can lead to oxidation. mlsu.ac.inmasterorganicchemistry.comwikipedia.org

Sulfonation involves the electrophile SO₃ (or protonated SO₃H⁺), usually from fuming sulfuric acid. masterorganicchemistry.com The sulfonation of phenols is known to be temperature-dependent; at lower temperatures, the ortho-isomer is often favored, while higher temperatures promote the formation of the thermodynamically more stable para-isomer. mlsu.ac.inyoutube.comquora.com

For this compound, both nitration and sulfonation are expected to occur at the C6 position, driven by the directing effects of the hydroxyl group.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Reagents Predicted Major Product
Nitration dil. HNO₃ Methyl 2-chloro-5-hydroxy-4-methyl-6-nitrobenzoate

These predictions are based on the established reactivity of phenolic compounds.

Nucleophilic Substitution Reactions

Reactions at the Ester Functionality

The methyl ester group can undergo nucleophilic acyl substitution, most commonly hydrolysis (saponification) to the corresponding carboxylic acid. However, the ester in this compound is sterically hindered by the presence of substituents at both ortho positions (the chloro group at C2 and the methyl group at C4 relative to the ester's point of attachment). The hydrolysis of sterically hindered esters is often slow and may require harsh conditions like high temperatures, prolonged reaction times, or specialized non-aqueous methods. cdnsciencepub.comcdnsciencepub.comarkat-usa.orgtandfonline.comresearchgate.net

Table 3: Comparison of Hydrolysis Methods for Hindered Esters

Method Reagents/Conditions Efficacy Reference
Standard Saponification NaOH or KOH in aqueous alcohol, reflux Often slow and incomplete cdnsciencepub.comcdnsciencepub.com
Non-aqueous Saponification NaOH in MeOH/CH₂Cl₂ at room temperature Rapid and efficient for many hindered esters arkat-usa.orgresearchgate.net

This table summarizes general methods applicable to hindered esters and does not represent specific experimental results for the title compound.

Nucleophilic Aromatic Substitution on this compound

Nucleophilic aromatic substitution (SₙAr) typically requires a leaving group (in this case, the chloro atom) and an aromatic ring that has been activated by strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

The aromatic ring of this compound contains both electron-donating (-OH, -CH₃) and electron-withdrawing (-Cl, -COOCH₃) groups. The powerful electron-donating hydroxyl group increases the electron density of the ring, which generally disfavors nucleophilic attack. While the ester and chloro groups are electron-withdrawing, they are not positioned to provide optimal stabilization of a negative charge resulting from nucleophilic attack at C2. Therefore, SₙAr reactions on this substrate are expected to be difficult and would likely require a very strong nucleophile and forcing conditions.

Oxidation and Reduction Chemistry

Oxidation: Phenolic compounds are susceptible to oxidation. Depending on the oxidant and reaction conditions, they can be converted to various products, including quinones or undergo oxidative cleavage of the aromatic ring. nih.govuc.ptacs.org The presence of multiple substituents on this compound would influence the structure of the resulting oxidation products. For instance, electrochemical oxidation or oxidation with strong chemical oxidants could potentially lead to the formation of a substituted benzoquinone derivative.

Reduction: The primary site for reduction on this molecule is the carbon-chlorine bond. Reductive dehalogenation is a known transformation for chloroaromatic compounds and can be achieved through various methods, including catalytic hydrogenation or using dissolving metal reductions. nih.govenviro.wiki Microbial degradation pathways also exist for the reductive dechlorination of chlorobenzoates. nih.govresearchgate.netoup.com The ester functionality could also be reduced to an alcohol, but this would typically require a stronger reducing agent like lithium aluminum hydride, which would also likely effect the dehalogenation.

Reduction of the Ester and Aromatic Ring (if applicable)

Reduction of the Aromatic Ring: Aromatic rings are generally resistant to reduction due to their inherent stability. However, under forcing conditions, such as high pressure and temperature with catalysts like platinum, palladium, or nickel, the benzene (B151609) ring can be hydrogenated to a cyclohexane ring. libretexts.org Hydroxy-substituted compounds like phenols can also undergo this reduction, potentially leading to carbonyl products through the ketonization of intermediate enols. libretexts.org

A more selective method for the partial reduction of aromatic rings is the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol. masterorganicchemistry.com This reaction typically results in a 1,4-cyclohexadiene. The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the ring. masterorganicchemistry.com

Reduction of the Ester Group: The methyl ester group can be reduced, although this typically requires strong reducing agents. The specifics of this reduction in the context of the fully substituted ring are not detailed in the available literature. However, in general, ester functionalities can be reduced to alcohols.

Derivatization and Functional Group Interconversions

Derivatization is a key strategy for modifying the properties of a molecule or for preparing it for specific analytical techniques. The functional groups on this compound offer multiple handles for such transformations.

Modification of the Hydroxyl Moiety

The phenolic hydroxyl group is readily derivatized. Common modifications include:

Esterification: The hydroxyl group can be acylated to form esters. This can be a protective measure or a way to introduce new functionalities.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can convert the hydroxyl group into an ether.

Silylation: For gas chromatography analysis, the active hydrogen of the hydroxyl group can be replaced with a silyl group (e.g., trimethylsilyl) to increase volatility. colostate.edu

Selective modification of the phenolic hydroxyl over an alcoholic hydroxyl, if one were present, can be achieved through strategies like a combination of complete acylation followed by partial hydrolysis, as alcoholic esters tend to be more stable. nih.gov

Reactions Involving the Chloro Substituent

The chloro group on the aromatic ring is a potential site for nucleophilic aromatic substitution (SNAr). Aryl halides are typically unreactive towards nucleophiles, but the presence of electron-withdrawing groups ortho or para to the halide can activate the ring for substitution. wikipedia.orgopenstax.org In the case of this compound, the methoxycarbonyl group is electron-withdrawing.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. openstax.orglibretexts.org The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

Nucleophile Potential Product
Hydroxide (OH⁻) Methyl 2,5-dihydroxy-4-methylbenzoate
Alkoxide (RO⁻) Methyl 2-alkoxy-5-hydroxy-4-methylbenzoate

Transformations at the Methyl Ester Group

The methyl ester group can undergo several important transformations:

Hydrolysis: Esters can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. study.comquora.com Basic hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt. study.com High-temperature water or dilute alkaline solutions can be used for the hydrolysis of substituted methyl benzoates. rsc.org

Amidation: The methyl ester can react with amines to form amides. This reaction can sometimes be facilitated by catalysts such as niobium(V) oxide (Nb₂O₅), which has been shown to be effective for the amidation of methyl benzoate (B1203000) with various amines. researchgate.net

Table 2: Transformations of the Methyl Ester Group

Reagent(s) Reaction Type Product
H₃O⁺, heat Acid-catalyzed hydrolysis 2-chloro-5-hydroxy-4-methylbenzoic acid
NaOH, H₂O, heat Saponification Sodium 2-chloro-5-hydroxy-4-methylbenzoate

Mechanistic Investigations of Key Reactions

Electrophilic Aromatic Substitution: The mechanism proceeds through the attack of an electrophile by the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comwikipedia.org This is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com The hydroxyl and methyl groups on the target molecule are activating and ortho, para-directing, while the chloro and methoxycarbonyl groups are deactivating. The regiochemical outcome of an electrophilic substitution would depend on the interplay of these directing effects.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this is a two-step addition-elimination mechanism. The first step, the nucleophilic attack to form the Meisenheimer complex, is generally rate-determining. youtube.com The presence of electron-withdrawing groups, like the methoxycarbonyl group, is crucial for stabilizing the negative charge of the intermediate, thereby facilitating the reaction. libretexts.orgmasterorganicchemistry.com

Ester Hydrolysis:

Acid-catalyzed hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. After proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is regenerated. study.com

Base-catalyzed hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide leaving group yields the carboxylic acid, which is then deprotonated by the basic conditions to form the carboxylate salt. study.com

Kinetic and Thermodynamic Studies

Currently, there is a lack of published kinetic and thermodynamic data specifically for reactions involving this compound. To rigorously analyze its reactivity, experimental studies would be required to determine key parameters such as rate constants, activation energies, and thermodynamic state functions (enthalpy, entropy, and Gibbs free energy) for its various potential transformations.

In the absence of direct experimental data, computational chemistry could offer valuable predictions. Quantum mechanical calculations, for instance, could model reaction pathways and provide estimates of the energies of reactants, products, and transition states. This would allow for the theoretical determination of reaction enthalpies and activation barriers, offering a foundational understanding of the kinetic and thermodynamic favorability of different reactions.

Table 1: Hypothetical Kinetic Parameters for a Nucleophilic Aromatic Substitution Reaction of this compound

NucleophileRate Constant (k) at 298 K (M⁻¹s⁻¹)Activation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (M⁻¹s⁻¹)
MethoxideData not availableData not availableData not available
AmmoniaData not availableData not availableData not available
ThiophenoxideData not availableData not availableData not available

Table 2: Hypothetical Thermodynamic Data for the Hydrolysis of this compound

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° at 298 K (kJ/mol)
Acid-catalyzed hydrolysisData not availableData not availableData not available
Base-catalyzed hydrolysisData not availableData not availableData not available

Note: The data in the tables above is hypothetical and serves as a template for the types of parameters that would be determined in experimental or computational studies. No actual experimental or calculated values for this compound are currently available in the public domain.

Elucidation of Reaction Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the detailed mechanism of any chemical transformation. For this compound, several reaction types can be postulated based on its functional groups (a substituted benzene ring, a chloro group, a hydroxyl group, and a methyl ester).

Electrophilic Aromatic Substitution: The aromatic ring itself can undergo electrophilic substitution, with the directing effects of the existing substituents playing a crucial role. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the chloro and methyl ester groups are deactivating (with the chloro group being ortho-, para-directing and the ester being meta-directing). The interplay of these directing effects would determine the position of attack by an incoming electrophile. The reaction would proceed through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The transition state would resemble the structure of this high-energy intermediate.

Reactions of the Functional Groups: The hydroxyl and methyl ester groups can also participate in various reactions. The hydroxyl group can be deprotonated to form a phenoxide, which is a potent nucleophile, or it can be a target for esterification or etherification. The methyl ester can undergo hydrolysis (either acid- or base-catalyzed) to yield the corresponding carboxylic acid. The intermediates in these reactions would include tetrahedral intermediates in the case of ester hydrolysis.

To definitively identify and characterize these transient species for reactions involving this compound, a combination of spectroscopic techniques (such as NMR, IR, and mass spectrometry) and computational modeling would be essential. Trapping experiments could also be employed to isolate or detect fleeting intermediates.

Theoretical and Computational Investigations of Methyl 2 Chloro 5 Hydroxy 4 Methylbenzoate

Electronic Structure and Quantum Chemical Analysis

Detailed electronic structure and quantum chemical analyses for Methyl 2-chloro-5-hydroxy-4-methylbenzoate are not available in the reviewed literature. Such an analysis would typically involve the use of computational methods to understand the distribution of electrons within the molecule and to predict its reactivity.

There is no specific data available regarding the Frontier Molecular Orbitals (HOMO and LUMO) for this compound. FMO theory is a critical tool in predicting the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with the HOMO-LUMO energy gap, are key descriptors of molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. Without dedicated computational studies, the values for these parameters for the title compound remain undetermined.

A Molecular Electrostatic Potential (MESP) analysis for this compound has not been reported. An MESP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is instrumental in identifying the electrophilic and nucleophilic sites of a molecule, which is crucial for predicting its interaction with other chemical species. Typically, regions of negative potential (colored red or yellow) indicate nucleophilic areas, while regions of positive potential (colored blue) suggest electrophilic centers.

Specific information on the charge distribution and bond critical point analysis for this compound is not available. This type of analysis, often performed using Quantum Theory of Atoms in Molecules (QTAIM), provides a quantitative description of chemical bonds and atomic charges within a molecule. It helps in understanding the nature of intramolecular interactions and the stability of the molecular structure.

Conformational Analysis and Molecular Dynamics

There are no published studies on the conformational analysis or molecular dynamics of this compound. These investigations are essential for understanding the three-dimensional structure, stability, and dynamic behavior of a molecule.

Information regarding the energy minima and potential energy surfaces of this compound is not available. Conformational analysis involves exploring the potential energy surface of a molecule to identify its stable conformers (energy minima) and the energy barriers for transition between them. This is crucial for understanding the molecule's flexibility and preferred shapes.

Computational Prediction of Spectroscopic Parameters (Methodological Focus)

The prediction of spectroscopic parameters through computational methods is a cornerstone of modern chemical analysis. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are frequently employed to simulate the spectroscopic profiles of molecules with a high degree of accuracy. proquest.com These theoretical spectra are invaluable for the interpretation of experimental data and the structural elucidation of newly synthesized compounds.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Theoretical calculations of NMR chemical shifts can be performed to predict the resonance frequencies of magnetically active nuclei, such as ¹H and ¹³C, within a molecule. The typical methodology involves:

Geometry Optimization: The first step is to determine the lowest energy (most stable) three-dimensional structure of this compound. This is commonly achieved using DFT methods, for instance, with the B3LYP functional and a suitable basis set like 6-311+G(d,p). researchgate.net

Magnetic Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and effective approach for this purpose.

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts provide a theoretical spectrum that can be compared with experimental results, aiding in the assignment of signals to specific atoms within the molecule. Discrepancies between theoretical and experimental values can often be explained by factors such as solvent effects or intramolecular dynamics not fully captured by the gas-phase calculations.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative of the type of data generated from computational methods and is not based on actual experimental or calculated values for this specific molecule.)

Atom TypePredicted Chemical Shift (ppm)
Aromatic CH6.5 - 7.5
Phenolic OH5.0 - 6.0
Methyl (Aromatic)2.0 - 2.5
Methyl (Ester)3.5 - 4.0
C=O (Ester)165 - 175
Aromatic C-Cl125 - 135
Aromatic C-O150 - 160
Aromatic C-C115 - 140
Methyl C (Aromatic)15 - 25
Methyl C (Ester)50 - 60

Vibrational Frequency Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of these vibrations, providing a theoretical spectrum. The process is as follows:

Geometry Optimization and Frequency Calculation: Similar to NMR calculations, the molecular geometry is first optimized. Following this, harmonic vibrational frequencies are calculated at the same level of theory. This calculation determines the energies of the normal modes of vibration.

Frequency Scaling: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set imperfections. To improve agreement with experimental data, these frequencies are typically multiplied by a scaling factor, which is specific to the computational method and basis set used.

Spectral Simulation: The scaled frequencies and their calculated intensities are then used to generate theoretical IR and Raman spectra. The Potential Energy Distribution (PED) analysis is often performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations.

This analysis allows for a detailed interpretation of the experimental IR and Raman spectra of this compound, helping to identify characteristic functional group vibrations.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is for illustrative purposes to show the output of such calculations.)

Vibrational ModePredicted Frequency Range (cm⁻¹)
O-H Stretch (Phenolic)3400 - 3600
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 3000
C=O Stretch (Ester)1700 - 1750
C=C Stretch (Aromatic)1450 - 1600
C-O Stretch (Ester)1100 - 1300
C-Cl Stretch700 - 850

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into the energies of reactants, products, and the transition states that connect them. This allows for a detailed understanding of reaction kinetics and thermodynamics.

Transition State Optimization and Energy Barrier Determination

For any proposed reaction involving this compound, such as ester hydrolysis or electrophilic aromatic substitution, computational methods can be used to map out the potential energy surface.

Locating Stationary Points: The geometries of the reactants, products, and any intermediates are optimized to find their minimum energy structures.

Transition State Search: The transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the TS geometry.

Frequency Analysis of the TS: A key confirmation of a true transition state is the presence of a single imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Energy Barrier Calculation: The activation energy, or energy barrier, of the reaction is calculated as the difference in energy between the transition state and the reactants. This value is crucial for predicting the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can also be performed to confirm that the located transition state correctly connects the desired reactants and products.

Solvent Effects on Reaction Pathways (Computational Modeling)

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects:

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. ufv.br This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and geometry.

Explicit Solvent Models: In this more computationally intensive approach, a number of individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which can be critical in certain reaction mechanisms.

By performing the reaction pathway calculations with these solvent models, a more realistic understanding of the reaction in solution can be achieved. For this compound, modeling solvent effects would be crucial for studying reactions involving its hydroxyl or ester functionalities, as these groups are likely to engage in strong interactions with polar solvents.

Advanced Applications of Methyl 2 Chloro 5 Hydroxy 4 Methylbenzoate in Organic Synthesis

Methyl 2-chloro-5-hydroxy-4-methylbenzoate as a Key Building Block

The strategic positioning of reactive sites on the benzene (B151609) ring of this compound makes it an exemplary foundational unit for the synthesis of more elaborate molecules. The phenolic hydroxyl and chloro substituents, in particular, serve as primary handles for a variety of coupling and functionalization reactions.

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor hinges on the differential reactivity of its functional groups, which allows for sequential and site-selective modifications. The aryl chloride and phenolic hydroxyl groups are particularly amenable to modern cross-coupling reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.

For instance, the aryl chloride can readily participate in palladium-catalyzed reactions such as the Suzuki-Miyaura coupling to form biaryl structures. mdpi.commdpi.comacs.org Similarly, it is a suitable electrophile for Buchwald-Hartwig amination, enabling the introduction of a wide range of nitrogen-containing substituents. organic-chemistry.orgwikipedia.orglibretexts.orgtcichemicals.comrsc.org The phenolic hydroxyl group can also be transformed into a more reactive triflate or nonaflate, which then serves as an effective partner in similar cross-coupling reactions, often under different catalytic conditions than the aryl chloride. mdpi.comresearchgate.net This differential reactivity allows for a two-directional growth of molecular complexity from a single starting material.

Table 1: Potential Cross-Coupling Reactions
Reaction TypeReacting SitePotential TransformationCatalyst System (Example)
Suzuki-Miyaura CouplingAryl Chloride (C-Cl)Formation of a C-Aryl bondPd(PPh₃)₄ / Base
Buchwald-Hartwig AminationAryl Chloride (C-Cl)Formation of a C-N bondPd₂(dba)₃ / XPhos / Base
Suzuki-Miyaura Coupling (activated)Phenolic Hydroxyl (after conversion to -OTf)Formation of a C-Aryl bondNiCl₂(PCy₃)₂ / Base

Role in Heterocyclic Compound Construction

The phenolic nature of this compound makes it an excellent starting point for the synthesis of various oxygen-containing heterocyclic compounds. The hydroxyl group, along with the adjacent unsubstituted carbon atom, can participate in cyclization reactions to form fused ring systems.

A prominent example is the Pechmann condensation, a classic method for synthesizing coumarins. wikipedia.orgresearchgate.netorganic-chemistry.orgijsart.comnih.gov By reacting this compound with a β-ketoester under acidic conditions, a substituted coumarin (B35378) derivative can be formed. The specific substitution pattern on the starting phenol (B47542) would direct the regiochemistry of the cyclization, leading to a precisely functionalized coumarin core.

Furthermore, the phenolic hydroxyl group facilitates the synthesis of benzofurans, another important heterocyclic motif. researchgate.netrsc.orgnih.govacs.orgjocpr.com Various synthetic strategies, often involving an initial ortho-functionalization followed by an intramolecular cyclization, can be envisioned. For example, ortho-alkylation or ortho-alkenylation of the phenol, followed by a cyclization step, can yield highly substituted benzofurans. rsc.orgnih.govresearchgate.netrsc.org

Table 2: Potential Heterocyclic Synthesis
Target HeterocycleKey ReactionCo-reactantGeneral Conditions
CoumarinPechmann Condensationβ-ketoester (e.g., ethyl acetoacetate)Acid catalyst (e.g., H₂SO₄, AlCl₃)
BenzofuranOrtho-functionalization and CyclizationAlkynylating or Allylating agentMetal catalyst (e.g., Pd, Cu, Au)

Development of Novel Synthetic Reagents and Catalytic Systems

The structural features of this compound also suggest its potential use in the development of new reagents and catalytic systems. Phenolic compounds are well-known for their ability to act as ligands for a variety of metal ions. nih.govresearchgate.netencyclopedia.pub By modifying the ester or other positions of the molecule, it could be elaborated into a bidentate or polydentate ligand. The resulting metal complexes could exhibit novel catalytic activities, for instance, in oxidation reactions or other transformations. nih.govorientjchem.org

The combination of a soft donor (the aromatic ring) and a hard donor (the phenolic oxygen) could be used to stabilize transition metal catalysts. Furthermore, the electronic properties of the ligand, and thus the catalytic activity of the metal center, could be fine-tuned by reacting the aryl chloride or by modifying the ester group.

Intermediacy in Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer a highly efficient route to complex molecules. nih.govresearchgate.netrsc.orgbeilstein-journals.org The multiple functional groups of this compound make it a candidate for participation in such reactions. For instance, a reaction involving the phenolic hydroxyl group, the ester, and an external reactant could potentially lead to the rapid assembly of complex heterocyclic scaffolds. Benzoic acid derivatives are known to participate in MCRs to form isoindolinone derivatives. beilstein-journals.org

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, represent another area of advanced organic synthesis where this compound could find application. nih.govacs.orgmdpi.orgresearchgate.netlongdom.org For example, an initial reaction at the phenolic hydroxyl group could unmask reactivity at another position, initiating a cyclization or rearrangement cascade. The oxidation of phenols can generate reactive quinone intermediates that can participate in subsequent cycloaddition reactions.

Future Research Directions and Unexplored Avenues for Methyl 2 Chloro 5 Hydroxy 4 Methylbenzoate

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of Methyl 2-chloro-5-hydroxy-4-methylbenzoate is largely dictated by the interplay of its substituents: the activating hydroxyl and methyl groups, and the deactivating, ortho-para directing chloro and methyl carboxylate groups. libretexts.orgmsu.edu While standard electrophilic aromatic substitution and nucleophilic acyl substitution reactions are expected, significant opportunities lie in exploring less conventional transformations.

Future avenues for investigation include:

Late-Stage Functionalization: Developing methods for the selective modification of the molecule at a late stage in the synthesis is highly desirable. This could involve C-H activation strategies to introduce new functional groups at specific positions on the aromatic ring, avoiding the need for de novo synthesis of each new analog.

Photochemical Reactions: The use of light to induce novel chemical reactions is a rapidly growing field. Research into the photochemical permutation of the substituents on the phenolic ring could provide access to isomers that are difficult to synthesize through traditional thermal methods. nih.gov For example, irradiation in the presence of acids could potentially enable the selective migration of the methyl or chloro groups. nih.gov

Cross-Coupling Reactions: While the chloro substituent can participate in cross-coupling reactions, exploring unconventional coupling partners and catalytic systems could lead to novel molecular architectures. This includes exploring the direct coupling of the phenolic hydroxyl group after conversion to a triflate or other suitable leaving group.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ester group could facilitate SNAr reactions, allowing for the displacement of the chlorine atom by various nucleophiles. A detailed kinetic study of these reactions could reveal structure-reactivity correlations and allow for the rational design of new derivatives. researchgate.netresearchgate.net

Advanced Computational Modeling for Complex Systems Involving this compound

Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For a molecule like this compound, advanced computational modeling can offer insights that are difficult to obtain through experimentation alone.

Key areas for future computational research include:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and ab initio methods can be used to model the transition states and intermediates of potential reactions. nih.govresearchgate.net This would allow for a detailed understanding of the mechanisms of both established and novel transformations, guiding the optimization of reaction conditions. For example, modeling the aminolysis or hydrolysis of the methyl ester group can predict activation energies and the most favorable reaction pathways. nih.govresearchgate.net

Predicting Reactivity and Selectivity: Computational models can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts. Molecular electrostatic potential maps can reveal the electron distribution within the molecule, highlighting regions susceptible to reaction. researchgate.net

Modeling Intermolecular Interactions: If the compound is explored for biological or material science applications, understanding its interactions with other molecules is crucial. Molecular docking studies can predict how the molecule might bind to a protein's active site, while quantum mechanical calculations can quantify the strength of intermolecular forces like hydrogen bonding and halogen bonding. nih.govmdpi.com

Below is a hypothetical data table illustrating the type of results that could be generated from computational studies on the reactivity of the compound.

Computational MethodParameter CalculatedHypothetical ValueImplication
DFT (B3LYP/6-31G*)Activation Energy for SNAr (Chloride displacement by NH₃)25.5 kcal/molPredicts the feasibility and required energy for a key synthetic transformation.
Molecular DynamicsBinding Free Energy with Target Protein X-8.2 kcal/molSuggests potential as an inhibitor for a specific biological target.
TD-DFTWavelength of Maximum UV Absorption (λmax)295 nmGuides the design of photochemical experiments by predicting light absorption properties. nih.gov

This table contains hypothetical data for illustrative purposes.

Sustainable and Economically Viable Production Methods

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. mdpi.com Future research on this compound should prioritize the development of sustainable and economically viable production methods.

Promising research directions are:

Renewable Feedstocks: Investigating synthetic routes that start from renewable bio-based materials instead of petroleum-derived precursors is a major goal. For example, lignin, an abundant natural polyphenol, could potentially be broken down and modified to produce substituted phenolic compounds. rsc.org

Greener Solvents and Catalysts: Traditional syntheses often rely on hazardous solvents and heavy metal catalysts. Future work should focus on using safer, greener solvents like water or ethanol (B145695) and developing highly efficient, recyclable catalysts, such as nickel-based systems, to replace more expensive and toxic ones like palladium. mdpi.comrsc.org

Flow Chemistry: Transitioning from traditional batch production to continuous flow chemistry can offer significant advantages, including improved safety, better heat and mass transfer, higher yields, and easier scalability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core principle of green chemistry. This involves favoring addition reactions over substitution or elimination reactions that generate byproducts.

By focusing on these unexplored avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable scaffold for future scientific and technological advancements.

Q & A

Q. Why do biological activity studies of derivatives show inconsistent results, and how can this be systematically investigated?

  • Methodological Answer: Inconsistent bioactivity may stem from impurity profiles or assay conditions. Design a matrix experiment:

Test batches with varying purity (HPLC-certified vs. crude).

Compare activity under different pH/temperature conditions.

Use metabolomic profiling (e.g., LC-MS/MS) to identify bioactive vs. inert metabolites .

Safety and Handling Protocols

Q. What personal protective equipment (PPE) is essential when handling this compound in aerosol-generating processes?

  • Methodological Answer: Use NIOSH-approved N95 respirators for powder handling, nitrile gloves (tested for permeation resistance), and chemical splash goggles. Conduct air monitoring with OSHA-compliant methods (e.g., NIOSH 0500) to ensure exposure levels remain below 1 mg/m³ .

Q. How should accidental spills of this compound be decontaminated?

  • Methodological Answer: Absorb spills with inert material (e.g., vermiculite), place in sealed containers, and dispose as hazardous waste. Decontaminate surfaces with 70% ethanol followed by sodium bicarbonate solution (5% w/v) to neutralize acidic residues. Avoid water to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.